3-(chloromethyl)-7-phenyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one
CAS No.: 1394042-50-2
Cat. No.: VC2576253
Molecular Formula: C11H8ClN5O
Molecular Weight: 261.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1394042-50-2 |
|---|---|
| Molecular Formula | C11H8ClN5O |
| Molecular Weight | 261.67 g/mol |
| IUPAC Name | 3-(chloromethyl)-7-phenylpyrazolo[3,4-d]triazin-4-one |
| Standard InChI | InChI=1S/C11H8ClN5O/c12-7-16-11(18)9-6-13-17(10(9)14-15-16)8-4-2-1-3-5-8/h1-6H,7H2 |
| Standard InChI Key | DAKKYCKOQKHYBU-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(N=N3)CCl |
| Canonical SMILES | C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(N=N3)CCl |
Introduction
Chemical Structure and Properties
The compound 3-(chloromethyl)-7-phenyl-3H,4H,7H-pyrazolo[3,4-d] triazin-4-one features a complex heterocyclic structure consisting of fused pyrazole and triazine rings with specific functional group modifications. The molecular structure includes a chloromethyl group at position 3, a phenyl group at position 7, and a carbonyl functionality at position 4, creating a unique chemical scaffold with distinctive reactivity patterns. This arrangement of atoms contributes to the compound's physical and chemical characteristics, influencing its behavior in various chemical reactions and biological systems.
The key chemical identifiers and physical properties of this compound are summarized in Table 1:
| Property | Value |
|---|---|
| CAS Number | 1394042-50-2 |
| Molecular Formula | C11H8ClN5O |
| Molecular Weight | 261.67 g/mol |
| IUPAC Name | 3-(chloromethyl)-7-phenylpyrazolo[3,4-d]triazin-4-one |
| InChI | InChI=1S/C11H8ClN5O/c12-7-16-11(18)9-6-13-17(10(9)14-15-16)8-4-2-1-3-5-8/h1-6H,7H2 |
| InChIKey | DAKKYCKOQKHYBU-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(N=N3)CCl |
| XLogP3 | 2.6 |
Spectroscopic Properties
The complex heterocyclic structure of 3-(chloromethyl)-7-phenyl-3H,4H,7H-pyrazolo[3,4-d] triazin-4-one gives rise to distinctive spectroscopic features that can be used for its identification and characterization. Mass spectrometry data reveals characteristic fragmentation patterns, with the protonated molecule [M+H]+ appearing at m/z 262.05, consistent with its molecular formula. Additionally, common adducts such as [M+Na]+ may be observed at m/z 284.03, providing confirmatory evidence of the compound's identity .
Related Compounds and Structural Variations
The compound 3-(chloromethyl)-7-phenyl-3H,4H,7H-pyrazolo[3,4-d] triazin-4-one belongs to a broader family of pyrazolo-triazine derivatives with diverse structural variations. A closely related compound is 7-phenyl-3H,4H,7H-pyrazolo[3,4-d] triazin-4-one (CAS: 114163-48-3), which shares the same core structure but lacks the chloromethyl substituent at position 3 . This structural relationship is significant as it demonstrates how functional group modifications can be introduced to the basic pyrazolo-triazine scaffold.
Table 2: Comparison between 3-(chloromethyl)-7-phenyl-3H,4H,7H-pyrazolo[3,4-d] triazin-4-one and related compound:
The presence of the chloromethyl group in 3-(chloromethyl)-7-phenyl-3H,4H,7H-pyrazolo[3,4-d] triazin-4-one introduces a reactive site that can be leveraged for further chemical modifications. This functional group serves as an electrophilic center that can undergo nucleophilic substitution reactions, potentially leading to a diverse array of derivatives with modified properties and biological activities .
| Quantity | Approximate Price (USD) | Typical Lead Time |
|---|---|---|
| 100 mg | $432.00 | 1-3 weeks |
| 250 mg | $636.00 | 1-3 weeks |
| 1 g | $1,196.00 | 1-3 weeks |
| 5 g | $3,706.00 | 1-3 weeks |
When purchasing this compound, researchers should verify the purity specifications and request analytical data such as nuclear magnetic resonance (NMR) spectra, high-performance liquid chromatography (HPLC) profiles, and mass spectrometry data to confirm the identity and quality of the material . This information is essential for ensuring the reliability of research results obtained using this compound.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume